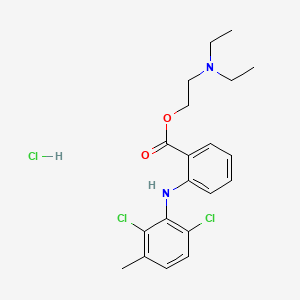

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, 2-(diethylamino)ethyl ester, monohydrochloride

説明

安息香酸, 2-((2,6-ジクロロ-3-メチルフェニル)アミノ)-, 2-(ジエチルアミノ)エチルエステル, モノハイドロクロリドは、様々な科学分野で多様な用途がある複雑な有機化合物です。この化合物は、安息香酸コアに2,6-ジクロロ-3-メチルフェニル基とジエチルアミノエチルエステル部分構造が置換された独自の構造が特徴です。モノハイドロクロリド形は、塩酸塩が存在することを示しており、その溶解性と安定性を高めています。

特性

CAS番号 |

55470-07-0 |

|---|---|

分子式 |

C20H25Cl3N2O2 |

分子量 |

431.8 g/mol |

IUPAC名 |

2-(diethylamino)ethyl 2-(2,6-dichloro-3-methylanilino)benzoate;hydrochloride |

InChI |

InChI=1S/C20H24Cl2N2O2.ClH/c1-4-24(5-2)12-13-26-20(25)15-8-6-7-9-17(15)23-19-16(21)11-10-14(3)18(19)22;/h6-11,23H,4-5,12-13H2,1-3H3;1H |

InChIキー |

SVDOPMMXTNIDRD-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

この化合物の合成は、通常、安息香酸誘導体の調製から始まる複数の手順を伴います。このプロセスには、多くの場合、以下のものが含まれます。

ニトロ化と還元: 最初のステップは、安息香酸をニトロ化してニトロ基を導入し、続いて還元して対応するアミンを形成することです。

置換反応: 次に、アミンを制御された条件下で2,6-ジクロロ-3-メチルフェニルアミンと置換反応させて、目的の中間体を形成します。

エステル化: 中間体は、適切な触媒の存在下で2-(ジエチルアミノ)エタノールとエステル化して、最終的なエステル生成物を得ます。

塩酸塩形成: 次に、エステルを塩酸で処理して、モノハイドロクロリド塩を形成し、その溶解性と安定性を高めます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、以下のものが含まれます。

バッチ式または連続フローリアクター: これらのリアクターは、温度、圧力、反応物の濃度などの反応条件を正確に制御します。

精製手順: 結晶化、蒸留、クロマトグラフィーなどの技術が、最終製品の精製に使用されます。

品質管理: 化合物の純度と一貫性を確保するために、厳格な品質管理措置が実施されます。

化学反応の分析

反応の種類

この化合物は、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元反応は、この化合物をその還元型に変換することができ、多くの場合、水素化を伴います。

置換: この化合物は、官能基が別の基に置き換わる置換反応に関与することができます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元剤: パラジウム触媒の存在下での水素ガスが、還元によく使用されます。

置換試薬: 塩素や臭素などのハロゲン化剤が、置換反応に使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。

科学的研究の応用

化学

化学において、この化合物は、様々な有機合成反応における試薬として使用されています。その独自の構造は、より複雑な分子の合成における貴重な中間体として、この化合物を役立てています。

生物学

生物学的研究では、この化合物は、生物学的分子との潜在的な相互作用について研究されています。酵素阻害とタンパク質結合を調べるために使用することができます。

医学

医学的に、この化合物は、潜在的な治療的用途について検討されています。その構造は、特定の病気に対して活性を持つ可能性を示唆していますが、その有効性と安全性を確認するためには、詳細な研究が必要です。

産業

産業的には、この化合物は、医薬品、農薬、特殊化学品の製造に使用されています。その安定性と溶解性は、様々な製剤に適しています。

作用機序

類似の化合物との比較

類似の化合物

安息香酸誘導体: 2-アミノ安息香酸や2-クロロ安息香酸などの化合物は、構造的に類似しています。

フェニルアミン誘導体: 2,6-ジクロロアニリンや3-メチルアニリンなどの化合物は、構造的に関連しています。

独自性

この化合物を際立たせているのは、安息香酸コアと2,6-ジクロロ-3-メチルフェニル基、ジエチルアミノエチルエステル部分構造を組み合わせていることです。この独自の構造は、特定の化学的および物理的特性を与えており、研究や産業における多様な用途に適しています。

類似化合物との比較

Similar Compounds

Benzoic acid derivatives: Compounds like 2-aminobenzoic acid and 2-chlorobenzoic acid share structural similarities.

Phenylamine derivatives: Compounds such as 2,6-dichloroaniline and 3-methylaniline are structurally related.

Uniqueness

What sets this compound apart is its combination of a benzoic acid core with a 2,6-dichloro-3-methylphenyl group and a diethylaminoethyl ester moiety. This unique structure imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。